molecular formula C13H12ClN3O3 B2993763 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 2034575-43-2

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2993763
CAS No.: 2034575-43-2
M. Wt: 293.71
InChI Key: ZINUNRQWWCCAEH-UHFFFAOYSA-N
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Description

This compound is a chemical entity that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a chloropyrimidinyl group and a furanyl group.


Synthesis Analysis

The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, in a study, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted piperazines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that compounds with the furan and pyrimidine structures, similar to (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone, are frequently involved in the synthesis of biologically active molecules. For instance, a study focused on the microwave-assisted synthesis of pyrazoline derivatives, which demonstrated potent anti-inflammatory and antibacterial activities (Ravula et al., 2016). These compounds were synthesized using methods that offer environmental benefits and high yields. The biological screening suggested their potential as molecular templates for further exploration in anti-inflammatory drug development.

Antiviral and Antimicrobial Applications

Compounds derived from the synthesis involving furan and pyrimidine rings have been evaluated for their antiviral and antimicrobial properties. For example, novel benzofuran-transition metal complexes demonstrated significant HIV inhibitory activity, outperforming standard treatments in certain cases (Galal et al., 2010). The study highlighted the potential of these compounds in the development of new antiviral therapies, emphasizing the beneficial effects of complex formation on bioactivity.

Novel Synthetic Pathways and Chemical Properties

Several studies have explored novel synthetic pathways involving compounds with furan and pyrimidine moieties. One such study detailed the development of new pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing their antimicrobial activities (Hossan et al., 2012). This research provides insight into the versatility of these compounds in synthesizing new molecules with potential therapeutic applications.

Potential in Material Science

The structural features of compounds similar to this compound have been utilized in material science as well. For instance, the synthesis of meso-Triaryl 22-Oxanorroles, which are core-modified norroles where one of the pyrroles is replaced with a furan ring, offers new avenues for the development of novel organic materials (Pushpanandan et al., 2022).

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could be further investigated .

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-9-6-15-13(16-7-9)20-10-3-4-17(8-10)12(18)11-2-1-5-19-11/h1-2,5-7,10H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINUNRQWWCCAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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